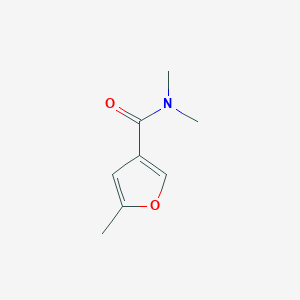plumbane CAS No. 65269-84-3](/img/structure/B13771670.png)
[(Chloroacetyl)oxy](trimethyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloroacetyl)oxyplumbane is a chemical compound that belongs to the organolead family It is characterized by the presence of a chloroacetyl group and a trimethylplumbane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloroacetyl)oxyplumbane typically involves the reaction of trimethylplumbane with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)3Pb+ClCH2COCl→(CH3)3PbOCOCH2Cl
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of (Chloroacetyl)oxyplumbane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the toxic nature of lead compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloroacetyl)oxyplumbane undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The lead center can undergo oxidation and reduction reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of lead hydroxide and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Lead(IV) compounds can be formed upon oxidation.
Hydrolysis Products: Lead hydroxide and chloroacetic acid are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
(Chloroacetyl)oxyplumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is being conducted on its potential use in biological assays and as a probe for studying lead toxicity.
Medicine: There is interest in its potential use in radiopharmaceuticals for imaging and therapy.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of (Chloroacetyl)oxyplumbane involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The lead center can also interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylplumbane: Lacks the chloroacetyl group and has different reactivity.
Chloroacetyl Chloride: Contains the chloroacetyl group but lacks the lead moiety.
Lead Acetate: A common lead compound with different chemical properties.
Uniqueness
(Chloroacetyl)oxyplumbane is unique due to the combination of the chloroacetyl group and the trimethylplumbane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65269-84-3 |
|---|---|
Molekularformel |
C5H11ClO2Pb |
Molekulargewicht |
346 g/mol |
IUPAC-Name |
trimethylplumbyl 2-chloroacetate |
InChI |
InChI=1S/C2H3ClO2.3CH3.Pb/c3-1-2(4)5;;;;/h1H2,(H,4,5);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
TUIXDMVCIZNCIB-UHFFFAOYSA-M |
Kanonische SMILES |
C[Pb](C)(C)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


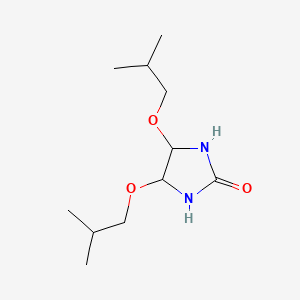

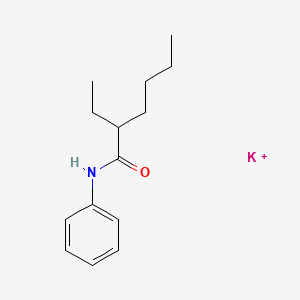
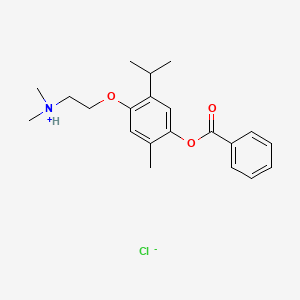
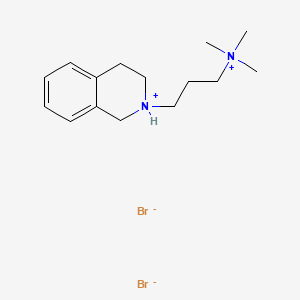
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
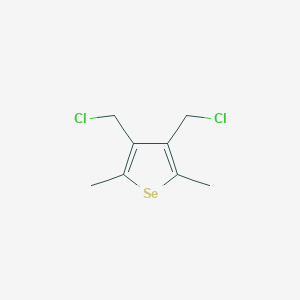
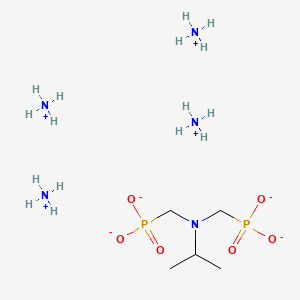
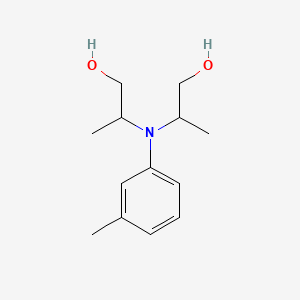

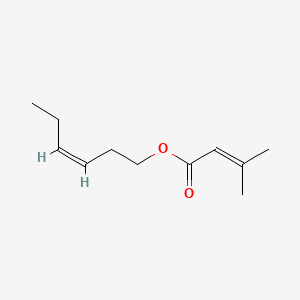
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
